5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10ClNO |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-8-6-11(7-9-13)14-10-17-15(18-14)12-4-2-1-3-5-12/h1-10H |
InChI Key |
WSIOZFWOUNEWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 4 Chlorophenyl 2 Phenyl 1,3 Oxazole and Analogues
General Synthetic Strategies for the 1,3-Oxazole Ring System
The formation of the 1,3-oxazole core is a fundamental transformation in organic synthesis, with several named reactions providing reliable access to this heterocycle.
The Robinson-Gabriel synthesis is a classic and versatile method for preparing oxazoles. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor to form the oxazole (B20620) ring. wikipedia.org The reaction is catalyzed by a cyclodehydrating agent, which facilitates the removal of a water molecule to drive the aromatization. pharmaguideline.com
A variety of dehydrating agents can be employed, with the choice often depending on the specific substrate and desired reaction conditions. pharmaguideline.com Common reagents include sulfuric acid, phosphorus pentoxide, phosphorus oxychloride, and trifluoroacetic anhydride. pharmaguideline.comacs.org Polyphosphoric acid has also been shown to be an effective agent for this transformation. ijpsonline.com A one-pot, diversity-oriented synthesis has been developed that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration, using a combination of aluminum chloride and trifluoromethanesulfonic acid. wikipedia.orgacs.org
| Cyclodehydrating Agent | Typical Application/Notes |
|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Traditional and widely used strong acid catalyst. pharmaguideline.com |
| Phosphorus Pentoxide (P₂O₅) | A powerful dehydrating agent. acs.org |
| Phosphorus Oxychloride (POCl₃) | Commonly used reagent for this type of cyclization. pharmaguideline.comacs.org |
| Trifluoroacetic Anhydride (TFAA) | Used in a solid-phase version of the Robinson-Gabriel synthesis. wikipedia.orgidexlab.com |
| Trifluoromethanesulfonic Acid (TfOH) | Used in combination with a Lewis acid in one-pot procedures. wikipedia.orgacs.org |
Condensation reactions provide a direct route to the oxazole nucleus by combining two or more precursor molecules. The Fischer oxazole synthesis, first reported in 1896, involves the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid. ijpsonline.com
More contemporary methods often utilize metal catalysts or reagents like iodine to facilitate the cyclization. A notable example is the iodine-catalyzed tandem oxidative cyclization, which can produce 2,5-disubstituted oxazoles from aromatic aldehydes and 2-amino-1-phenylethanone derivatives. organic-chemistry.orgacs.org This approach offers mild reaction conditions and avoids the use of metal catalysts, which can be advantageous in preventing metal ion contamination in the final products. organic-chemistry.orgacs.org Other strategies include copper-catalyzed oxidative cyclizations of enamides, which proceed via vinylic C-H bond functionalization at room temperature. organic-chemistry.org
The Van Leusen oxazole synthesis is a highly efficient method for preparing 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). mdpi.comorganic-chemistry.org First discovered in 1972, this reaction proceeds under mild, basic conditions. mdpi.com The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a [3+2] cycloaddition to form an oxazoline. mdpi.com Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic 5-substituted oxazole. mdpi.comorganic-chemistry.org
The utility of the Van Leusen reaction has been expanded to one-pot syntheses of 4,5-disubstituted oxazoles by including aliphatic halides in the reaction mixture. organic-chemistry.orgsemanticscholar.org The reaction has also been adapted for use in pressure reactors, significantly reducing reaction times from hours to minutes. sciforum.net While the classic Van Leusen reaction is primarily used for 5-substituted oxazoles, its principles are foundational in isocyanide-based cycloaddition chemistry for heterocycle synthesis. wikipedia.org
Specific Synthesis of 5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole
The synthesis of the asymmetrically substituted this compound can be efficiently achieved using modern condensation strategies, which offer high regioselectivity and good functional group tolerance.
Based on established methodologies for 2,5-disubstituted oxazoles, a practical synthetic route involves the condensation of an α-amino ketone with an aldehyde. acs.org For the target molecule, the key precursors are 2-amino-1-(4-chlorophenyl)ethanone (B52829) (often used as its hydrochloride salt) and benzaldehyde .
2-amino-1-(4-chlorophenyl)ethanone hydrochloride : This precursor provides the C4 and C5 atoms of the oxazole ring, along with the attached 4-chlorophenyl group at the C5 position.
Benzaldehyde : This precursor provides the C2 atom of the oxazole ring and the attached phenyl group.
This combination allows for a direct and convergent assembly of the target 2,5-disubstituted oxazole core. An alternative, though more lengthy, approach based on the Robinson-Gabriel synthesis would require the initial preparation of N-(2-(4-chlorophenyl)-2-oxoethyl)benzamide from 2-amino-1-(4-chlorophenyl)ethanone and benzoyl chloride, followed by cyclodehydration.
The iodine-catalyzed tandem oxidative cyclization is a highly effective method for this transformation. organic-chemistry.orgacs.org Research on analogous compounds provides a well-defined set of optimized reaction conditions that are directly applicable to the synthesis of this compound. acs.org
Optimization studies for the synthesis of 2,5-disubstituted oxazoles have identified key parameters for maximizing yield. organic-chemistry.org The choice of oxidant, base, and solvent are critical. Tert-butyl hydroperoxide (TBHP) has been found to be a highly effective oxidant, while sodium hydrogen carbonate is a suitable base. acs.org Dimethylformamide (DMF) is often the optimal solvent for this reaction. organic-chemistry.org By reacting 2-amino-1-phenylethanone hydrochloride with 4-chlorobenzaldehyde, a yield of 79% was achieved under these optimized conditions, demonstrating the efficacy of the protocol. organic-chemistry.org These findings suggest that similar high yields can be expected for the synthesis of the title compound.
Further yield enhancement can be explored by fine-tuning parameters such as reaction temperature and catalyst loading. The electronic nature of the substituents on both the aldehyde and the α-amino ketone can influence reaction rates, with electron-withdrawing or donating groups potentially requiring slight modifications to the standard conditions for optimal results.
| Parameter | Optimized Condition/Reagent | Reference |
|---|---|---|
| Starting Material 1 | 2-amino-1-(4-chlorophenyl)ethanone hydrochloride | acs.org |
| Starting Material 2 | Benzaldehyde | acs.org |
| Catalyst | Iodine (I₂) | organic-chemistry.org |
| Oxidant | Tert-butyl hydroperoxide (TBHP) | organic-chemistry.org |
| Base | Sodium hydrogen carbonate (NaHCO₃) | organic-chemistry.org |
| Solvent | Dimethylformamide (DMF) | organic-chemistry.org |
| Reported Yield (Analogue) | 79% | organic-chemistry.org |
Synthesis of Functionalized 1,3-Oxazole Derivatives Incorporating the 5-(4-Chlorophenyl)-2-phenyl Moiety
The synthesis of functionalized 1,3-oxazole derivatives, particularly those built upon the this compound scaffold, is a significant area of research in medicinal and materials chemistry. The ability to introduce a variety of substituents at specific positions on this core structure allows for the fine-tuning of its chemical and biological properties. Methodologies that offer control over regioselectivity are paramount in generating libraries of diverse analogues for structure-activity relationship (SAR) studies.
Strategies for Regioselective Substituent Introduction
Regioselective synthesis ensures that substituents are introduced at desired positions on the oxazole ring or its pendant phenyl groups. This control is crucial for developing compounds with specific biological activities or material properties. While direct regioselective functionalization of the pre-formed this compound is one approach, building the substituted core from appropriately functionalized precursors is often more efficient.
One common strategy for achieving regioselectivity is through the Hantzsch oxazole synthesis or related cyclization reactions, where the desired substituents are already in place on the starting materials. For instance, the reaction of a substituted phenacyl halide with a substituted benzamide (B126) would yield a regiochemically defined 2,5-disubstituted oxazole.
More advanced methods focus on the regioselective introduction of functional groups onto the heterocyclic core itself. For example, electrophilic substitution reactions on the oxazole ring can be directed by the electronic nature of the existing substituents. The phenyl groups at the 2- and 5-positions influence the electron density of the oxazole ring, thereby directing incoming electrophiles.
Furthermore, modern synthetic techniques, such as directed ortho-metalation (DoM), can be envisioned for the regioselective functionalization of the phenyl rings. In this approach, a directing group on one of the phenyl rings would guide a metalating agent (like an organolithium reagent) to the adjacent ortho position, which can then be quenched with an electrophile to introduce a new substituent.
Recent advancements in catalysis have also provided tools for regioselective synthesis. For instance, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce substituents onto pre-functionalized (e.g., halogenated) derivatives of this compound. The choice of catalyst and reaction conditions can often influence the regiochemical outcome.
A summary of potential strategies for regioselective substituent introduction is presented in the table below.
| Strategy | Description | Potential Application |
| Cyclization of Functionalized Precursors | Building the oxazole ring from starting materials that already contain the desired substituents in the correct positions. | Synthesis of derivatives with substitutions on the phenyl rings or at the 4-position of the oxazole ring. |
| Electrophilic Aromatic Substitution | Introduction of substituents onto the phenyl rings through reactions like nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing groups guide the position of the new substituent. | Modification of the electron density and steric profile of the pendant phenyl groups. |
| Directed ortho-Metalation (DoM) | A directing group on a phenyl ring guides deprotonation at the adjacent ortho position, followed by reaction with an electrophile. | Precise introduction of a wide range of functional groups at the ortho positions of the phenyl rings. |
| Transition-Metal-Catalyzed Cross-Coupling | Coupling of a halogenated or otherwise activated oxazole derivative with a variety of coupling partners (e.g., boronic acids, alkenes, alkynes). | Versatile method for creating carbon-carbon and carbon-heteroatom bonds at specific positions. |
Exploration of Diverse Phenyl Ring Modifications
Modification of the phenyl rings at the 2- and 5-positions of the 1,3-oxazole core is a key strategy for modulating the properties of these compounds. The electronic and steric nature of the substituents on these rings can have a profound impact on biological activity, solubility, and other physicochemical characteristics.
On the 2-phenyl ring, a wide array of substituents can be introduced. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH3) and methyl (-CH3) can increase the electron density of the ring and potentially enhance interactions with biological targets. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) can alter the electronic profile and metabolic stability of the molecule.
Similarly, the 5-(4-chlorophenyl) ring can be further functionalized. While the chloro group at the para position is a common feature, additional substituents can be introduced to explore their effects. For example, the introduction of other halogens (e.g., fluorine, bromine) can modulate lipophilicity and binding interactions. The incorporation of small alkyl groups or more complex functionalities can also be explored to probe the steric requirements of potential binding sites.
The synthesis of these modified analogues often relies on utilizing appropriately substituted starting materials in the oxazole ring formation reaction. For instance, to synthesize a derivative with a methoxy group on the 2-phenyl ring, one would start with the corresponding methoxy-substituted benzoyl derivative.
The table below provides examples of diverse phenyl ring modifications that can be explored for the this compound scaffold.
| Position of Modification | Type of Substituent | Example Substituents | Potential Impact |
| 2-Phenyl Ring | Electron-Donating Groups (EDGs) | -OCH3, -CH3, -N(CH3)2 | Increased electron density, potential for enhanced biological interactions. |
| 2-Phenyl Ring | Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -CF3, -Cl | Altered electronic profile, potential for improved metabolic stability. |
| 2-Phenyl Ring | Steric Modifications | -t-butyl, -phenyl | Probing steric tolerance of binding sites. |
| 5-(4-Chlorophenyl) Ring | Additional Halogenation | -F, -Br at ortho or meta positions | Modulation of lipophilicity and halogen bonding potential. |
| 5-(4-Chlorophenyl) Ring | Alkyl or Aryl Groups | -CH3, -ethyl, -phenyl | Exploration of steric and hydrophobic interactions. |
| 5-(4-Chlorophenyl) Ring | Hydrogen Bond Donors/Acceptors | -OH, -NH2, -COOH | Introduction of specific interactions with biological targets. |
Advanced Spectroscopic and Crystallographic Characterization of 5 4 Chlorophenyl 2 Phenyl 1,3 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum of 5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings and the single proton on the oxazole (B20620) ring.
Oxazole Proton (H-4): The proton at the C-4 position of the oxazole ring is anticipated to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronic environment of the heterocyclic ring and is typically observed in the range of 7.50-8.00 ppm.
Phenyl Group Protons: The protons of the unsubstituted phenyl group at the C-2 position will present as a complex multiplet system in the aromatic region. The ortho-protons (H-2', H-6') are expected to be the most deshielded due to their proximity to the oxazole ring, likely appearing around 8.05-8.20 ppm. The meta- (H-3', H-5') and para- (H-4') protons are expected to resonate further upfield, typically between 7.40-7.60 ppm. malayajournal.org
4-Chlorophenyl Group Protons: The protons on the 4-chlorophenyl substituent at the C-5 position will form a characteristic AA'BB' spin system, appearing as two distinct doublets. The protons ortho to the chlorine atom (H-3'', H-5'') and the protons meta to the chlorine atom (H-2'', H-6'') will have slightly different chemical environments. The doublet for protons H-2'' and H-6'' is expected around 7.75-7.85 ppm, while the doublet for H-3'' and H-5'' is anticipated around 7.45-7.55 ppm, both with a typical ortho-coupling constant (J) of approximately 8-9 Hz. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-4 (Oxazole) | 7.50 - 8.00 | Singlet (s) |
| H-2', H-6' (Phenyl) | 8.05 - 8.20 | Multiplet (m) |
| H-3', H-4', H-5' (Phenyl) | 7.40 - 7.60 | Multiplet (m) |
| H-2'', H-6'' (Chlorophenyl) | 7.75 - 7.85 | Doublet (d) |
| H-3'', H-5'' (Chlorophenyl) | 7.45 - 7.55 | Doublet (d) |
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons.
Oxazole Carbons: The carbon atoms of the oxazole ring are highly characteristic. The C-2 and C-5 carbons, being bonded to both oxygen and nitrogen and an aromatic ring, are significantly deshielded and are expected to resonate in the range of 150.0-165.0 ppm. nih.gov The C-4 carbon is typically found more upfield, approximately between 120.0-125.0 ppm.
Aromatic Carbons: The carbons of the two phenyl rings will appear in the typical aromatic region of 125.0-140.0 ppm. The ipso-carbons (C-1', C-1''), which are directly attached to the oxazole ring, and the carbon bearing the chlorine atom (C-4'') will have distinct chemical shifts influenced by the substituents. The C-Cl carbon (C-4'') is expected around 135.0-138.0 ppm. nih.gov The other aromatic carbons will appear as follows: C-2'/C-6' (~127.0 ppm), C-3'/C-5' (~129.0 ppm), C-4' (~131.0 ppm), C-2''/C-6'' (~128.0 ppm), and C-3''/C-5'' (~130.0 ppm).
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Oxazole) | 159.0 - 165.0 |
| C-5 (Oxazole) | 150.0 - 155.0 |
| C-4 (Oxazole) | 120.0 - 125.0 |
| C-1' (ipso-Phenyl) | 126.0 - 129.0 |
| C-2'/C-6' (Phenyl) | 126.5 - 128.0 |
| C-3'/C-5' (Phenyl) | 128.5 - 130.0 |
| C-4' (Phenyl) | 130.5 - 132.0 |
| C-1'' (ipso-Chlorophenyl) | 127.0 - 130.0 |
| C-2''/C-6'' (Chlorophenyl) | 127.5 - 129.0 |
| C-3''/C-5'' (Chlorophenyl) | 129.5 - 131.0 |
| C-4'' (C-Cl) | 135.0 - 138.0 |
To unambiguously assign each proton and carbon signal, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would clearly show the correlations between adjacent protons within the phenyl ring (H-2'/H-3', H-3'/H-4') and within the 4-chlorophenyl ring (H-2''/H-3'').
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for identifying connectivity across multiple bonds, which is crucial for assigning quaternary carbons. Key correlations would be expected from the oxazole proton (H-4) to the oxazole carbons C-2 and C-5, as well as to the ipso-carbon of the chlorophenyl ring (C-1''). Similarly, correlations from the ortho-protons of the phenyl ring (H-2'/H-6') to the oxazole carbon C-2 would confirm their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the oxazole proton H-4 and the ortho-protons of the 4-chlorophenyl ring (H-2''/H-6''), confirming their spatial proximity.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key structural features.
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds on the aromatic rings. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic rings are expected to appear as a series of medium to strong bands in the 1450-1650 cm⁻¹ region. nih.gov
C-O-C Stretching: The characteristic stretching of the C-O-C (ether-like) linkage within the oxazole ring typically gives rise to strong absorptions in the 1050-1250 cm⁻¹ range. jyoungpharm.org
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings appear in the fingerprint region. A strong band corresponding to the para-disubstituted chlorophenyl ring is expected around 820-850 cm⁻¹. nih.gov
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a medium to strong band in the 700-850 cm⁻¹ region. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| C=N Stretch (Oxazole) | 1600 - 1650 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-O-C Stretch (Oxazole) | 1050 - 1250 | Strong |
| p-Substituted C-H Bend | 820 - 850 | Strong |
| C-Cl Stretch | 700 - 850 | Medium-Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.
The molecular formula for this compound is C₁₅H₁₀ClNO. The calculated monoisotopic molecular weight is approximately 255.0451 g/mol .
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 255. A key feature would be the presence of an [M+2]⁺ peak at m/z 257 with an intensity of approximately one-third that of the [M]⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. nih.gov
Fragmentation Pattern: The fragmentation of 2,5-diaryl oxazoles and related heterocycles typically involves cleavage of the heterocyclic ring. core.ac.ukresearchgate.net Plausible fragmentation pathways for this compound could include the loss of a chlorophenyl radical or a phenyl radical. Key fragments might include the benzonitrile (B105546) cation ([C₆H₅CN]⁺) at m/z 103 and the 4-chlorobenzonitrile (B146240) cation ([ClC₆H₄CN]⁺) at m/z 137, resulting from the cleavage of the oxazole ring.
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide a highly accurate mass measurement of the molecular ion. This would allow for the unambiguous confirmation of the elemental formula C₁₅H₁₀ClNO, distinguishing it from other possible formulas with the same nominal mass. For example, an observed mass of 255.0450 would definitively confirm the elemental composition. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
No specific experimental data regarding the UV-Vis absorption maxima (λmax) for this compound, including the solvent used for the analysis, were found in the reviewed literature.
Single-Crystal X-ray Diffraction Analysis
Detailed crystallographic data from a single-crystal X-ray diffraction analysis of this compound is not available in the public domain based on the conducted searches. Consequently, a quantitative discussion of its molecular geometry, conformation, crystal packing, and intermolecular interactions cannot be provided.
Determination of Molecular Geometry and Conformation
Without crystallographic data, a definitive determination of the bond lengths, bond angles, and dihedral angles that define the precise three-dimensional structure and conformation of this compound in the solid state is not possible.
Analysis of Crystal Packing and Intermolecular Interactions
A detailed analysis of the crystal packing and the specific intermolecular interactions, such as potential C-H···O, C-H···π, and π-π stacking interactions, that govern the supramolecular architecture of this compound cannot be conducted in the absence of its crystal structure.
Computational and Theoretical Investigations of 5 4 Chlorophenyl 2 Phenyl 1,3 Oxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it ideal for studying relatively large organic molecules like 5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole.
A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation, corresponding to a minimum on the potential energy surface. For 2,5-disubstituted oxazoles, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.
In the case of this compound, the geometry is expected to be largely planar, with some degree of torsion between the phenyl rings and the central oxazole (B20620) core. The dihedral angles between the phenyl rings and the oxazole ring are crucial in determining the extent of π-conjugation throughout the molecule, which in turn influences its electronic and optical properties. The energetic considerations from these calculations also provide the total energy of the molecule in its ground state, a key parameter for assessing its thermodynamic stability. For analogous 2,5-diaryl oxazole compounds, typical bond lengths and angles within the oxazole ring are well-defined and serve as a benchmark for theoretical calculations.
Table 1: Representative Optimized Geometrical Parameters for a 2,5-Diaryl Oxazole Core (Illustrative Data)
| Parameter | Typical Value (Å) |
| O1-C2 | 1.36 |
| C2-N3 | 1.31 |
| N3-C4 | 1.39 |
| C4-C5 | 1.35 |
| C5-O1 | 1.37 |
Note: These are illustrative values for a generic 2,5-diaryl oxazole core and may vary slightly for this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap or band gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity and lower stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and oxazole rings, while the LUMO may be distributed across the entire conjugated system. The presence of the electron-withdrawing chlorine atom on the phenyl ring at the 5-position can influence the energy levels of these orbitals. DFT calculations provide precise energy values for the HOMO and LUMO, allowing for the quantification of the band gap and other electronic properties like ionization potential and electron affinity.
Table 2: Illustrative Frontier Molecular Orbital Energies and Band Gap for a 2,5-Diaryl Oxazole
| Parameter | Typical Energy (eV) |
| HOMO Energy | -6.2 to -5.8 |
| LUMO Energy | -2.5 to -2.0 |
| Band Gap (ΔE) | 3.7 to 3.8 |
Note: These values are representative for 2,5-diaryl oxazole systems and provide an estimate for the electronic properties of this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, indicating their nucleophilic character. The hydrogen atoms of the phenyl rings would exhibit positive potential. The chlorine atom, being highly electronegative, would also contribute to the electrostatic potential distribution, creating a region of negative potential around it. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Theoretical Predictions of Reactivity and Reaction Mechanisms
Computational chemistry also allows for the theoretical prediction of a molecule's reactivity and the elucidation of reaction mechanisms. By calculating the energy profiles of potential reaction pathways, researchers can identify the most favorable routes and the transition states involved.
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. By mapping the potential energy surface of a reaction, computational methods can determine the structures of transition states and calculate the activation energies for different reaction steps. This is instrumental in understanding the kinetics of a reaction.
For a molecule like this compound, theoretical studies can predict its reactivity in various chemical transformations. For example, in electrophilic substitution reactions, the calculations would likely show that the positions on the phenyl rings are the most probable sites of attack, with the specific position being influenced by the directing effects of the oxazole ring and the chlorine atom. Similarly, for reactions involving the oxazole ring itself, such as cycloadditions, DFT can be used to model the reaction pathway and determine the feasibility of the process by calculating the associated energy barriers. The reaction energy profile, which plots the energy of the system as a function of the reaction coordinate, provides a comprehensive view of the thermodynamics and kinetics of the reaction, including the energies of reactants, intermediates, transition states, and products.
Exploration of Optical and Electronic Parameters
Computational and theoretical investigations play a pivotal role in understanding the optical and electronic properties of novel organic molecules. For this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting its behavior in optoelectronic applications. These theoretical approaches allow for the elucidation of structure-property relationships that govern the linear and nonlinear optical responses of the molecule.
Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl 2 Phenyl 1,3 Oxazole Derivatives
Impact of Substituents on Biological Potency and Selectivity
The biological profile of 5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole derivatives is intricately linked to the nature and position of substituents on the aromatic rings and the central oxazole (B20620) nucleus. Modifications can dramatically alter properties such as binding affinity to target proteins, metabolic stability, and pharmacokinetic profiles.
Role of the Chlorophenyl and Phenyl Moieties
The presence and substitution of the two aryl rings at the C2 and C5 positions of the oxazole are fundamental to the biological activity of this class of compounds. The 2,5-diaryl-1,3-oxazole scaffold is a common motif in a variety of biologically active molecules, and the nature of these aryl groups plays a pivotal role in defining their therapeutic potential. nih.gov
The 4-chlorophenyl group at the C5 position is a key feature. The chlorine atom, being an electron-withdrawing group, can significantly influence the electronic distribution within the molecule. This can impact interactions with biological targets, such as enzymes or receptors. In many classes of compounds, the presence of a halogen, like chlorine, on a phenyl ring has been shown to enhance biological activity, potentially by increasing lipophilicity, which can improve cell membrane permeability, or by forming specific halogen bonds with the target protein. For instance, in related 1,3,4-oxadiazole (B1194373) derivatives, the presence of electronegative groups like chlorine on the phenyl ring has been reported to enhance antimicrobial effects. nih.gov
The following table summarizes the observed impact of substitutions on the aryl moieties of related 2,5-diaryl oxazole and oxadiazole derivatives on their biological activities.
| Scaffold | Position of Substitution | Substituent | Observed Impact on Biological Activity | Reference Compound Example |
| 2,5-diaryl-1,3,4-oxadiazole | Phenyl at C5 | 4-Chloro | Enhanced antimicrobial activity | 2-Aryl-5-(4-chlorophenyl)-1,3,4-oxadiazole |
| 4,5-diaryloxazole | Phenyl at C4/C5 | Various | Investigated for prostanoid analogue design | 2-Substituted-4,5-diaryloxazoles |
| 2,5-diaryl-1,3,4-oxadiazole | Phenyl at C2 | Nitro or Chloro | Enhanced antimicrobial effects | 2-(Nitrophenyl)-5-(chlorophenyl)-1,3,4-oxadiazole |
Influence of Substitution Positions on the Oxazole Ring
The substitution pattern on the oxazole ring itself is a critical determinant of biological activity. The oxazole ring has three potential sites for substitution: C2, C4, and C5. thepharmajournal.com In the case of this compound, the C2 and C5 positions are occupied by the aryl groups. The reactivity and acidity of the hydrogens on the oxazole ring decrease in the order C2 > C5 > C4. thepharmajournal.com
Studies on various oxazole derivatives have highlighted the importance of the substitution pattern. For instance, in a series of oxazolone (B7731731) derivatives, substitutions at the C2 and C4 positions were found to be fundamental for tyrosinase inhibitory activity. thepharmajournal.com The introduction of substituents at the C4 position of the 2,5-diaryloxazole core could lead to steric hindrance or new interaction points, thereby altering the binding affinity and selectivity for a particular biological target. The absence of a substituent at the C4 position in the parent compound, this compound, provides a planar core structure that can be systematically modified to probe the SAR.
Theoretical and Computational Approaches to SAR
Theoretical and computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the SAR of this compound derivatives. These approaches aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.
Correlating Electronic and Geometric Parameters with Biological Activity
QSAR models for oxazole and related heterocyclic derivatives often utilize a variety of molecular descriptors that quantify the electronic, steric, and hydrophobic properties of the molecules. Electronic parameters such as atomic charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are frequently used to describe the electronic aspects of the molecule that can influence drug-receptor interactions. Geometric parameters, including molecular volume, surface area, and specific bond lengths and angles, describe the size and shape of the molecule, which are crucial for fitting into a biological target's binding site.
A hypothetical QSAR study on a series of this compound derivatives with varying substituents on the C2-phenyl ring might reveal the following correlations:
| Molecular Descriptor | Type | Potential Correlation with Biological Activity | Rationale |
| Hammett's electronic parameter (σ) | Electronic | A positive correlation for electron-withdrawing groups might suggest that a more electrophilic C2 position enhances activity. | Increased potential for specific electronic interactions with the target. |
| Molar Refractivity (MR) | Steric/Electronic | An optimal value might be found, indicating a specific size requirement for the substituent to fit into the binding pocket. | Both steric bulk and polarizability can influence binding affinity. |
| LogP (lipophilicity) | Hydrophobic | A parabolic relationship is often observed, where either too low or too high lipophilicity is detrimental to activity. | Lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) properties. |
These computational approaches provide a rational basis for the design of new derivatives of this compound with potentially improved biological potency and selectivity. By systematically modifying the structure and using computational models to predict the effects of these changes, researchers can more efficiently navigate the chemical space to identify promising new therapeutic agents.
Future Research Directions and Potential Academic Applications
Development of Novel and Efficient Synthetic Routes
While classical methods for oxazole (B20620) synthesis are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic pathways to 5-(4-Chlorophenyl)-2-phenyl-1,3-oxazole and its analogs. Current strategies often involve the condensation of α-haloketones with amides (Robinson-Gabriel synthesis) or the cyclization of N-acyl-α-amino ketones (Davidson synthesis). tandfonline.com However, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials.
Future synthetic research could explore:
Catalytic Systems: The development of novel transition-metal-catalyzed cross-coupling reactions could provide more direct and atom-economical routes. For instance, palladium or copper-catalyzed C-H activation/arylation strategies could be employed to construct the oxazole core from simpler precursors.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like oxadiazoles, a related class of azoles. ptfarm.pl Exploring microwave-assisted protocols for the synthesis of this compound could lead to more efficient and scalable production. ptfarm.pl
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing synthetic routes or developing new ones for a flow chemistry setup would be a significant advancement for the large-scale production of this compound.
Green Chemistry Approaches: Future synthetic designs should prioritize the use of environmentally benign solvents, reduce waste generation, and utilize renewable starting materials where possible, aligning with the principles of green chemistry.
| Synthetic Approach | Description | Potential Advantages |
| Robinson-Gabriel Synthesis | Condensation of an α-acylaminoketone. | Well-established and versatile. |
| Davidson Synthesis | Reaction of a purine (B94841) derivative with a haloketone in acetic acid. tandfonline.com | Can produce high yields for specific derivatives. tandfonline.com |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate chemical reactions. ptfarm.pl | Reduced reaction times, increased yields, cleaner reactions. ptfarm.pl |
| Metal-Catalyzed Cyclizations | Use of catalysts like palladium or copper to facilitate ring formation. | High efficiency, potential for novel bond formations. |
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry provides powerful tools for predicting molecular properties and guiding the rational design of new derivatives with enhanced functionalities. ekb.eg For this compound, future computational studies will be instrumental in predicting its behavior and prioritizing experimental efforts.
Key areas for computational investigation include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of oxazole derivatives with their biological activities. nih.gov By building predictive QSAR models for activities such as anticancer or anti-inflammatory effects, researchers can design new analogs of this compound with potentially improved potency. nih.gov
Molecular Docking: This technique can predict the binding orientation and affinity of the compound to the active site of biological targets like enzymes or receptors. ekb.egjcchems.com Docking studies can help identify potential protein targets for this compound and elucidate its mechanism of action at a molecular level. ekb.eg For example, docking has been used to evaluate oxazole derivatives as potential inhibitors of cyclooxygenase (COX) enzymes. ekb.eg
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, vibrational frequencies, and reactivity of the molecule. researchgate.net This information is crucial for understanding its chemical properties and for predicting its suitability for applications in materials science, such as in organic electronics.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules or solvent molecules over time, revealing the stability of binding interactions. jcchems.com
| Computational Method | Application for this compound | Predicted Outcomes |
| QSAR | Correlate structural modifications with biological activity. nih.gov | Design of derivatives with enhanced potency. |
| Molecular Docking | Predict binding to protein targets (e.g., tubulin, COX enzymes). ekb.egnih.gov | Identification of potential biological targets and mechanism of action. |
| DFT | Calculate electronic properties (HOMO/LUMO), vibrational spectra. researchgate.net | Prediction of reactivity and suitability for electronic applications. |
| MD Simulations | Simulate the molecule's interaction with targets over time. jcchems.com | Assessment of binding stability and conformational changes. |
Exploration of Further Biological Activities and Mechanistic Pathways
The oxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govfrontiersin.org While the specific biological profile of this compound is not extensively documented, its structure suggests it is a promising candidate for broad biological screening.
Future research should focus on:
Broad-Spectrum Biological Screening: The compound should be systematically evaluated against a diverse range of biological targets. This includes screening for anticancer activity against various cancer cell lines, antibacterial and antifungal activity against pathogenic microbes, and anti-inflammatory activity in relevant assays. nih.gov
Mechanism of Action Studies: For any identified biological activity, detailed mechanistic studies will be crucial. For instance, if the compound shows anticancer potential, research could investigate its effect on key cellular processes like cell cycle progression, apoptosis, or its ability to inhibit specific targets like tubulin, as has been seen with other complex oxazole derivatives. nih.govnih.gov
Identification of Molecular Targets: Modern chemical biology approaches, such as affinity chromatography and proteomics, can be employed to identify the specific protein targets with which the compound interacts within the cell. This is essential for understanding its mode of action and for future optimization.
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogs of this compound will be necessary to establish clear SAR. This involves systematically modifying the phenyl and chlorophenyl rings to understand how these changes impact biological activity.
| Potential Biological Activity | Example from Oxazole Derivatives | Proposed Research Direction |
| Anticancer | Inhibition of tubulin polymerization, activity against Hep-2 cancer cell lines. nih.govnih.gov | Screen against a panel of cancer cell lines and investigate effects on cell cycle and apoptosis. |
| Antimicrobial | Activity against S. aureus, B. subtilis, E. coli, and C. albicans. nih.govnih.gov | Test against a broad range of pathogenic bacteria and fungi. |
| Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes. ekb.eg | Evaluate in vitro and in vivo models of inflammation. |
| Antidiabetic | Targeting of the PPARγ receptor. jcchems.com | Investigate effects on glucose metabolism and related signaling pathways. |
Potential Applications in Materials Science and Organic Optoelectronics
The conjugated π-system inherent in the structure of this compound makes it an interesting candidate for applications in materials science, particularly in the field of organic optoelectronics. researchgate.net Organic materials are valued for their potential in creating low-cost, flexible, and large-area electronic devices. researchgate.netresearchgate.net
Future research in this area could explore:
Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of the compound should be investigated. By modifying its structure, it may be possible to tune its emission color and quantum efficiency, making it a potential component (e.g., as an emitter or host material) in OLED devices.
Organic Semiconductors: Heterocyclic compounds, including those related to oxazoles, have been studied for their semiconducting properties. researchgate.net The charge transport characteristics (electron and hole mobilities) of this compound should be evaluated to determine its potential for use in organic thin-film transistors (OTFTs).
Organic Photovoltaics (OPVs): The compound could be explored as an electron donor or acceptor material in organic solar cells. Its absorption spectrum, energy levels (HOMO/LUMO), and film-forming properties would need to be characterized.
Sensors: The oxazole ring can interact with various analytes. Research could focus on developing chemosensors based on this scaffold, where the binding of a specific ion or molecule induces a detectable change in its optical or electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
